molecular formula C11H12F3NO2 B1396320 [4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine CAS No. 1349717-67-4

[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine

Cat. No.: B1396320
CAS No.: 1349717-67-4
M. Wt: 247.21 g/mol
InChI Key: OEDRYPAHSXKING-UHFFFAOYSA-N
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Description

[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine is a synthetic organic compound that features a unique combination of an oxetane ring, a trifluoromethyl group, and an amine functional group

Scientific Research Applications

Chemistry

In chemistry, [4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics like increased durability and resistance to degradation.

Safety and Hazards

The safety and hazards associated with “[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine” are not clear from the available information. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine typically involves multiple steps, starting from commercially available precursors One common approach is to first synthesize the oxetane ring through a cyclization reaction The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while nucleophilic substitution of the oxetane ring can produce various functionalized compounds.

Mechanism of Action

The mechanism of action of [4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the oxetane ring can influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    [4-(Oxetan-3-yloxy)phenyl]methanamine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    [3-(Trifluoromethyl)phenyl]methanamine: Lacks the oxetane ring, which can affect its reactivity and stability.

    [4-(Oxetan-3-yloxy)-3-(difluoromethyl)phenyl]methanamine: Contains a difluoromethyl group instead of a trifluoromethyl group, which may alter its chemical and biological properties.

Uniqueness

The combination of an oxetane ring, a trifluoromethyl group, and an amine functional group in [4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine makes it unique. This structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

[4-(oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)9-3-7(4-15)1-2-10(9)17-8-5-16-6-8/h1-3,8H,4-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDRYPAHSXKING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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